Ammonium sulfate

Descripción general

Descripción

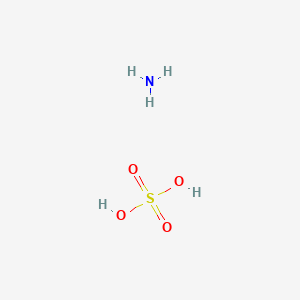

Ammonium sulfate [(NH₄)₂SO₄] is an inorganic salt with a molecular weight of 132.14 g/mol. It exists as odorless, white orthorhombic crystals or granules with a density of 1.77 g/cm³ and decomposes above 280°C . Historically, it was synthesized from ammonia in coke-oven gas during the 19th century and later became a key nitrogen fertilizer in the 20th century . While its agricultural use has declined due to more efficient nitrogen fertilizers, it remains significant as a co-product in organic synthesis and industrial applications, such as flame retardants, textiles, and pharmaceuticals .

Métodos De Preparación

Laboratory-Scale Synthesis of Ammonium Sulfate

Laboratory preparation of this compound typically involves the neutralization of sulfuric acid (H₂SO₄) with ammonia (NH₃). This method prioritizes precision and safety, as outlined in protocols from academic and industrial resources .

Neutralization Reaction

The reaction follows the stoichiometric equation:

.

To ensure complete neutralization, 1 M sulfuric acid is incrementally mixed with 2 M ammonia solution until the pH reaches 7, monitored using indicator paper . Excess ammonia is avoided to prevent alkaline by-products.

Crystallization and Purification

Post-neutralization, the solution is gently evaporated to ≈20% of its original volume to avoid violent boiling . Cooling induces crystallization, with subsequent filtration and air-drying yielding pure this compound crystals. This method achieves ≈95% purity, limited primarily by residual moisture and impurities in reagents .

Table 1: Laboratory Synthesis Parameters

| Parameter | Value | Source |

|---|---|---|

| Sulfuric Acid Concentration | 1 M | |

| Ammonia Concentration | 2 M | |

| Evaporation Temperature | 60–70°C (avoid boiling) | |

| Typical Yield | 85–90% |

Industrial Production Methods

Industrial-scale this compound production employs three primary routes: synthetic neutralization, by-product recovery, and alternative chemical processes. These methods prioritize cost-efficiency and scalability, with global production exceeding 30 million metric tons annually .

Synthetic Neutralization

The dominant industrial method involves reacting anhydrous ammonia with concentrated sulfuric acid in a continuous reactor :

.

This exothermic reaction (ΔH ≈ −280 kJ/mol) requires cooling systems to maintain temperatures below 150°C . The resultant slurry is crystallized, centrifuged, and fluidized-bed dried to produce granules with 1–3 mm diameter for agricultural use .

Table 2: Industrial Synthetic Process Metrics

| Parameter | Value | Source |

|---|---|---|

| Reactor Temperature | 120–150°C | |

| Granule Size | 1–3 mm | |

| Annual Global Production | 30.04 million metric tons |

By-Product Recovery

Approximately 90% of this compound originates as a by-product from other industries :

Caprolactam Production

Nylon manufacturing generates this compound through the reaction of cyclohexanone oxime with sulfuric acid. This method contributes ≈50% of global supply, though product purity varies (85–94%) .

Coke Oven Gas Scrubbing

Coke production releases ammonia-rich gases, which are scrubbed with sulfuric acid:

.

This process yields lower-purity fertilizer-grade material (70–80% purity) but remains economically viable due to waste utilization .

Alternative Production Methods

Gypsum Metathesis

An emerging method reacts gypsum (CaSO₄·2H₂O) with ammonium carbonate:

.

The precipitated calcium carbonate is filtered, leaving this compound solution for evaporation. This method avoids sulfuric acid handling but faces challenges in reagent costs and reaction kinetics .

Hydrogen Sulfide Oxidation

Older facilities employ hydrogen sulfide (H₂S) and sulfur dioxide (SO₂) gases:

.

Though obsolete in most regions due to hazardous gas handling, it persists in areas with abundant H₂S from petroleum refining .

Specialized Preparation: Saturated Solutions

Biochemical applications require saturated this compound solutions for protein precipitation. The standard recipe involves dissolving 761 g of (NH₄)₂SO₄ in 1 L of water at 25°C, achieving a 4.1 M solution . Heating to near-boiling accelerates dissolution, with subsequent cooling forming a metastable supersaturated solution .

Table 3: Saturated Solution Properties

Environmental and Economic Considerations

Industrial this compound production emits volatile organic compounds (VOCs) and particulates, necessitating scrubbers and baghouses to meet EPA standards . The global market, valued at $4 billion in 2030 (CAGR 6%), faces pressure from alternative nitrogen fertilizers but retains demand in sulfur-deficient soils .

Análisis De Reacciones Químicas

El sulfato de amonio experimenta varias reacciones químicas, incluyendo:

Oxidación y Reducción:

Descomposición: Al calentarse por encima de 250°C, el sulfato de amonio se descompone en bisulfato de amonio y amoníaco. [ (NH₄)₂SO₄ \rightarrow (NH₄)HSO₄ + NH₃ ]

Sustitución:

Reacción con Bases: El sulfato de amonio reacciona con bases fuertes como el hidróxido de sodio para producir gas amoníaco. [ (NH₄)₂SO₄ + 2NaOH \rightarrow 2NH₃ + Na₂SO₄ + 2H₂O ]

Reactivos y Condiciones Comunes:

Ácido Sulfúrico: Utilizado en la síntesis de sulfato de amonio.

Amoníaco: Reacciona con el ácido sulfúrico para formar sulfato de amonio.

Calor: Las reacciones de descomposición se producen a temperaturas elevadas.

Productos Principales:

Amoníaco: Producido durante la descomposición y las reacciones con bases.

Bisulfato de Amonio: Formado durante la descomposición.

Aplicaciones Científicas De Investigación

Agricultural Applications

Fertilizer Use

Ammonium sulfate is primarily utilized as a nitrogen (N) and sulfur (S) fertilizer. It is particularly effective in alkaline soils where it helps lower soil pH and provides essential nutrients for plant growth. Its nitrogen content (approximately 21%) makes it a valuable source of readily available nitrogen for crops, especially in rice paddies where nitrate fertilizers are less effective due to denitrification losses .

Table 1: Nutritional Content of this compound

| Nutrient | Percentage |

|---|---|

| Nitrogen | 21% |

| Sulfur | 24% |

Adjuvant in Herbicides

This compound is also used as an adjuvant in agricultural sprays, enhancing the efficacy of water-soluble herbicides such as glyphosate and 2,4-D. It helps bind calcium and iron cations present in water, improving herbicide absorption by plants .

Case Study: Cotton Production

A study demonstrated that applying this compound along with foliar sprays of amino acids significantly increased cotton yield. The combination resulted in taller plants and a higher number of bolls per plant, ultimately enhancing seed cotton yield and fiber quality .

Laboratory Applications

Protein Purification

In laboratory settings, this compound is widely used for protein precipitation. The process involves increasing the ionic strength of a solution to reduce protein solubility, facilitating the separation of proteins from other components. This method is crucial for purifying enzymes and other biomolecules without denaturing them .

Table 2: Protein Precipitation Using this compound

| Protein Type | Precipitation Concentration (%) | Yield (%) |

|---|---|---|

| Enzyme A | 30% | 85% |

| Enzyme B | 50% | 90% |

| Enzyme C | 70% | 75% |

Industrial Applications

Food Additive

This compound is used as a food additive in fermentation processes. Studies have shown that it can influence microbial growth and enzyme activity, although its chronic toxicity has been investigated in animal studies without significant carcinogenic effects .

Environmental Impact Studies

Research indicates that repeated application of this compound can alter soil microbial communities and reduce soil pH, which can impact plant health and nutrient uptake over time. For example, its co-exposure with pesticides like dinotefuran significantly impeded degradation rates, raising concerns about environmental safety .

Toxicological Insights

While this compound has beneficial applications, its toxicity must be considered. A case study involving accidental ingestion highlighted severe metabolic acidosis and neurological symptoms in animals exposed to high doses . This emphasizes the need for careful handling and application rates to mitigate risks.

Mecanismo De Acción

El sulfato de amonio ejerce sus efectos principalmente a través de la liberación de iones amonio (NH₄⁺) y iones sulfato (SO₄²⁻) en soluciones acuosas. Estos iones juegan un papel crucial en varios procesos bioquímicos y fisiológicos:

Objetivos Moleculares y Vías:

Comparación Con Compuestos Similares

Key Properties :

- Solubility: 70.6 g/100 mL water at 0°C, decreasing to 43.0 g/100 mL at 100°C .

- Nitrogen Content: 21% nitrogen and 24% sulfur, making it a dual-nutrient fertilizer .

- Safety: Classified as non-flammable but emits sulfur oxides (SOₓ) and ammonia (NH₃) upon decomposition .

Ammonium Sulfate vs. Ammonium Chloride (NH₄Cl)

Research Findings :

this compound exhibits lower solubility in ice compared to NH₄Cl, affecting ice conductivity and chemical reactivity . Both compounds are linked to environmental impacts in bioadhesive production, but NH₄Cl is less prevalent in agricultural use .

This compound vs. Ammonium Persulfate [(NH₄)₂S₂O₈]

| Property | This compound | Ammonium Persulfate |

|---|---|---|

| Formula | (NH₄)₂SO₄ | (NH₄)₂S₂O₈ |

| Molecular Weight | 132.14 g/mol | 228.18 g/mol |

| Oxidizing Capacity | None | Strong oxidizer |

| Applications | Fertilizer, flame retardants | Polymerization initiator, etching agent |

Key Differences :

Ammonium persulfate is a potent oxidizer used in polymer chemistry, whereas this compound serves primarily as a nutrient source. Persulfate’s higher molecular weight and oxidizing properties make it hazardous in industrial settings .

This compound vs. Aluminum this compound [AlNH₄(SO₄)₂·12H₂O]

Functional Contrast :

Aluminum this compound is used in food processing as a pH buffer, while this compound’s acidic nature limits its direct food applications .

This compound vs. Ammonium Bicarbonate (NH₄HCO₃)

| Property | This compound | Ammonium Bicarbonate |

|---|---|---|

| Nitrogen Content | 21% | 17.7% |

| pH in Solution | Acidic (~5.5) | Alkaline (~7.8) |

| Thermal Stability | Stable up to 280°C | Decomposes at 60°C |

| Primary Use | Soil acidifier, fertilizer | Leavening agent in baking |

Research Insights :

Ammonium bicarbonate’s decomposition into CO₂ and NH₃ makes it ideal for baking, whereas this compound’s stability suits long-term soil amendment .

This compound vs. Alkyl Aminium Sulfates

Atmospheric Relevance : Alkyl aminium sulfates contribute to aerosol formation due to low volatility but share similar cloud condensation nuclei (CCN) activity with this compound .

Actividad Biológica

Ammonium sulfate is a widely used chemical compound in various fields, including agriculture, food production, and biochemistry. Its biological activity has been the subject of numerous studies, revealing both beneficial and potentially harmful effects. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

1. Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound when used in specific contexts. For instance, a study demonstrated that fractions of extracellular matrix (ECM) precipitated with this compound exhibited strong antibacterial activity against Escherichia coli and Staphylococcus aureus. The protein concentrations of these fractions were significant, with UBM-ECM pellets showing approximately 80 mg/mL at 60% saturation .

Table 1: Antibacterial Activity of this compound Fractions

| Fraction Type | Saturation (%) | Protein Concentration (mg/mL) | Antibacterial Activity |

|---|---|---|---|

| UBM-ECM | 60 | 80 | Strong against E. coli and S. aureus |

| L-ECM | 40 | 50 | Moderate |

| L-ECM | 60 | 10 | Weak |

This suggests that this compound can facilitate the extraction of antimicrobial peptides from biological samples, enhancing their antibacterial properties.

2. Toxicological Studies

While this compound has beneficial applications, it also poses risks when ingested in large quantities. A case study reported a fatal intoxication incident involving an elderly woman who consumed a solution containing this compound. Autopsy results indicated elevated levels of ammonium and sulfate ions in her serum, leading to severe metabolic acidosis and respiratory failure .

Case Study: this compound Intoxication

- Subject : 85-year-old female

- Symptoms : Mydriasis, convulsions, respiratory failure

- Toxic Dose : Approximately 1500 mg/kg

- Findings : Significant increases in serum ammonium and sulfate ions; EEG showed patterns consistent with hyperammonemia.

3. Chronic Toxicity and Carcinogenicity

Long-term studies on the effects of dietary this compound have been conducted using Fisher 344 rats. These studies revealed that while high doses (3.0% in diet) led to increased kidney and liver weights, there were no significant effects on survival rates or tumor incidences over a two-year period . The no-observed-adverse-effect level (NOAEL) was determined to be 0.6%, equivalent to approximately 256 mg/kg body weight per day.

Table 2: Chronic Toxicity Study Results

| Diet Concentration (%) | Kidney Weight Increase | Liver Weight Increase | Tumor Incidence |

|---|---|---|---|

| 0 | Baseline | Baseline | None |

| 0.1 | Not significant | Not significant | None |

| 0.6 | Not significant | Not significant | None |

| 3.0 | Significant | Significant | None |

4. Effects on Biosynthesis

This compound also plays a crucial role in promoting the biosynthesis of antibiotics such as neomycin B in Streptomyces fradiae. A study found that the addition of this compound at a concentration of 60 mM significantly enhanced cell growth and antibiotic production by altering gene expression related to nitrogen assimilation and secondary metabolite biosynthesis .

Table 3: Gene Expression Changes Induced by this compound

| Condition | Total Genes Expressed | Upregulated Genes | Downregulated Genes |

|---|---|---|---|

| Without (NH₄)₂SO₄ | 5902 | - | - |

| With 60 mM (NH₄)₂SO₄ | - | 651 | 229 |

Q & A

Basic Research Questions

Q. How can researchers determine the purity of ammonium sulfate in laboratory settings?

To assess purity, dissolve the sample in 0.5 N sulfuric acid and add phosphate reagents A and B. Compare the resulting blue color intensity against a control using matched color-comparison tubes. A color intensity lower than or equal to the control indicates purity within acceptable limits (≤5 ppm phosphate impurities) . For chloride detection, standardized titration methods with silver nitrate or ion-selective electrodes are recommended.

Q. What are the standard methodologies for measuring this compound solubility under varying conditions?

Solubility can be quantified gravimetrically by saturating aqueous solutions at controlled temperatures (e.g., 25°C) and measuring residual undissolved mass. Orthorhombic crystal formation is temperature-dependent, with solubility decreasing at higher temperatures (e.g., from ~70 g/100 mL at 0°C to ~40 g/100 mL at 100°C) . For precise molality data, use conductivity measurements or refractive index correlations, accounting for ionic strength effects .

Q. How should researchers safely handle and store this compound in laboratory environments?

Avoid dust dispersion by using HEPA-filtered vacuums for cleanup and storing in airtight containers. Decomposition above 280°C releases ammonia and sulfur oxides, requiring fume hoods for high-temperature experiments. Implement protocols for emergency rinsing (skin/eye exposure) and avoid incompatible materials like strong bases .

Q. What analytical techniques are recommended for detecting trace impurities in this compound?

Phosphate impurities are detected via colorimetric assays using molybdovanadate reagents, while chloride is quantified via Volhard titration. For sulfate quantification, gravimetric analysis with barium chloride precipitation is standard. Advanced methods include ion chromatography (detection limit: ~0.1 ppm) .

Advanced Research Questions

Q. How can experimental design optimize this compound’s role in biosynthesis processes?

Central Composite Circumscribed Designs (CCCD) are effective for multi-factor optimization. For example, in sophorolipid synthesis, vary glucose, rapeseed oil, and this compound concentrations across factorial (-, 0, +) and axial (A, a) ranges. Use response surface models to identify optimal nutrient ratios for yield maximization .

Q. How do sulfate anions influence the thermal stability of ammonium nitrate mixtures?

Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) reveals that this compound enhances ammonium nitrate’s stability by delaying decomposition onset (e.g., from 200°C to 230°C). However, Mn²⁺ or Fe³⁺ sulfates act as catalysts, accelerating decomposition. Validate mechanisms via mass spectrometry (MS) to track NOₓ and SOₓ emissions .

Q. What statistical approaches resolve contradictions in solubility data across studies?

Apply multivariable regression to isolate factors like ionic strength, temperature, and pH. For example, discrepancies in molality (0.115–1.868 mol/kg) may arise from unaccounted ion pairing or activity coefficients. Use Pitzer equations or Extended Debye-Hückel models to correct for non-ideality .

Q. How can orthogonal experimental designs optimize sulfonation reactions involving this compound?

In synthesizing taurine from 2-aminoethanol sulfate, orthogonal arrays test reaction time (12–24 hr), molar ratio (1.2–1.8), and temperature (90–110°C). Prioritize factors via ANOVA, identifying optimal conditions (e.g., 12 hr, 1.65 ratio, 105°C) for 70% conversion .

Q. What methodologies assess this compound’s long-term impact on soil pH in agricultural research?

Conduct longitudinal pot trials with controlled this compound applications (e.g., 0.5–2.0 g/kg soil). Monitor pH electrometrically and correlate with cation exchange capacity (CEC) via ammonium acetate displacement. Model acidification rates using first-order kinetics, accounting for buffering capacity .

Q. How do crystal structure variations affect this compound’s hygroscopicity?

X-ray diffraction (XRD) reveals orthorhombic crystals (density: 1.77 g/cm³) transition to monoclinic forms under humidity >80%. Quantify hygroscopicity via dynamic vapor sorption (DVS) and correlate with lattice energy calculations. Note that impurities like Fe³⁺ alter nucleation kinetics, requiring controlled recrystallization .

Propiedades

IUPAC Name |

diazanium;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3N.H2O4S/c;;1-5(2,3)4/h2*1H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFNBIHQBYMNNAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[O-]S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8N2O4S, (NH4)2SO4 | |

| Record name | AMMONIUM SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10477 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM SULPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | ammonium sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ammonium_sulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1029704 | |

| Record name | Ammonium sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ammonium sulfate is a white odorless solid. Sinks and dissolves in water. (USCG, 1999), Dry Powder; Dry Powder, Liquid; Dry Powder, Pellets or Large Crystals, Liquid; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Water or Solvent Wet Solid, White powder, shining plates or crystalline fragments, White solid that dissolves in water to produce an acidic solution; [CAMEO] Availble in solutions of 7%, 20%, and 40%; [CHEMINFO] | |

| Record name | AMMONIUM SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10477 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfuric acid ammonium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | AMMONIUM SULPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Ammonium sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2016 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Freely soluble in water, insoluble in ethanol, In water, 76.4 g/100 g water at 25 °C, In water: g ammonium sulfate/100 g saturated solution: 41.22 at 0 °C; 43.47 at 25 °C; 50.42 at 100 °C, In water (g/100 g H2O): 70.6 at 0 °C; 76.7 at 25 °C; 103.8 at 100 °C, Insoluble in acetone, ethanol, Solubility decreases with addition of ammonia: at 10 °C, from 73 g in 100 g of water, to 18 g in 100 g of 24.5% aqueous ammonia | |

| Record name | AMMONIUM SULPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Ammonium sulfate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/471 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.78 at 59 °F (USCG, 1999) - Denser than water; will sink, 1.77 g/cu cm | |

| Record name | AMMONIUM SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10477 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium sulfate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/471 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

Vapor pressure of saturated solution: 0.901 kPa at 10 °C; 1.319 kPa at 15 °C; 1.871 kPa at 20 °C; 2.573 kPa at 25 °C; 3.439 kPa at 30 °C; 4.474 kPa at 35 °C | |

| Record name | Ammonium sulfate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/471 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Today`s commercial ammonium sulfate is generally of high purity (> 99 %), with a water content of < or = 0.2% w/w, heavy metals < or = 5 mg/kg and iron < or = 5 mg/kg, and free acid < or = 0.01% w/w. | |

| Record name | Ammonium sulfate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/471 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or brown orthorhombic crystals, Orthorhombic crystals or white granules, Brownish gray to white crystals according to degree of purity | |

CAS No. |

7783-20-2, 68081-96-9, 68187-17-7 | |

| Record name | AMMONIUM SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10477 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium sulfate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, mono-C10-16-alkyl esters, ammonium salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068081969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, mono-C6-10-alkyl esters, ammonium salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068187177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid ammonium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.076 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SU46BAM238 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ammonium sulfate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/471 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

280 °C (decomposes) | |

| Record name | Ammonium sulfate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/471 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.